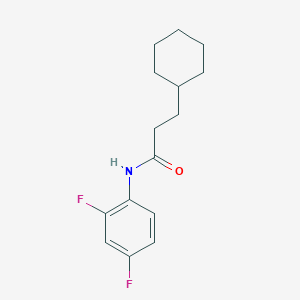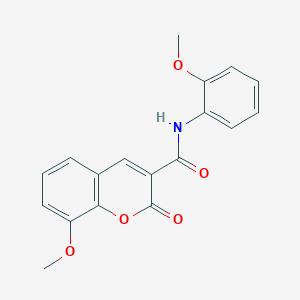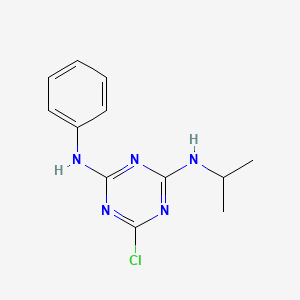![molecular formula C17H16F3NO2 B5703804 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO) that is widely used in scientific research. TSPO is a mitochondrial protein that is involved in several physiological processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 is a promising tool for investigating the role of TSPO in various diseases and for developing new diagnostic and therapeutic agents.
作用機序
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide binds to TSPO with high affinity and specificity, leading to the modulation of several cellular processes. TSPO is involved in the transport of cholesterol into mitochondria, which is essential for steroidogenesis and cell survival. TSPO ligands can also regulate the production of reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines. The exact mechanism of action of 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is still under investigation, but it is believed to involve the modulation of mitochondrial function and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to modulate several biochemical and physiological processes in vitro and in vivo. In vitro studies have demonstrated that 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can inhibit the production of ROS and the expression of pro-inflammatory cytokines in microglial cells. 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can also induce the expression of neurotrophic factors and promote neuronal survival. In vivo studies have shown that 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
実験室実験の利点と制限
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can be used as a molecular imaging agent to detect TSPO expression in vivo, allowing for the non-invasive monitoring of disease progression and treatment response. However, 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has some limitations, including its relatively low water solubility and its susceptibility to metabolism by cytochrome P450 enzymes. These limitations can affect the pharmacokinetics and biodistribution of 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide in vivo and should be taken into consideration when designing experiments.
将来の方向性
There are several future directions for research on 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide and TSPO. One direction is the development of new TSPO ligands with improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the role of TSPO in other diseases, such as cardiovascular disease and diabetes. TSPO ligands may also have potential as therapeutic agents for these diseases. Finally, the development of new imaging techniques and probes for TSPO expression may enhance our understanding of the role of TSPO in health and disease.
Conclusion:
In conclusion, 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a selective ligand for TSPO that has been widely used in scientific research. 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to modulate several biochemical and physiological processes in vitro and in vivo, and has potential as a diagnostic and therapeutic agent for various diseases. Future research on 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide and TSPO may lead to the development of new drugs and imaging techniques that can improve our understanding and treatment of disease.
合成法
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can be synthesized using a multistep procedure that involves several chemical reactions. The first step is the preparation of 2-(2,5-dimethylphenoxy)acetyl chloride by reacting 2-(2,5-dimethylphenoxy)acetic acid with thionyl chloride. The second step is the reaction of 2-(2,5-dimethylphenoxy)acetyl chloride with 3-(trifluoromethyl)aniline to yield 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide. The final product can be purified by recrystallization or column chromatography.
科学的研究の応用
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively used in scientific research to investigate the role of TSPO in various diseases, including neurodegenerative disorders, cancer, and inflammation. TSPO expression is upregulated in several pathological conditions, and 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can be used as a molecular imaging agent to detect TSPO expression in vivo using positron emission tomography (PET) or single-photon emission computed tomography (SPECT). 2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can also be used to study the mechanism of action of TSPO ligands and to develop new TSPO-targeted drugs.
特性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-11-6-7-12(2)15(8-11)23-10-16(22)21-14-5-3-4-13(9-14)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULLHLOZICUTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate](/img/structure/B5703765.png)
![N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5703772.png)
![5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B5703789.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5703791.png)
![3-chloro-4-ethoxy-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5703794.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)
![methyl {[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5703814.png)
